2-Demethoxy-2-chloro Urapidil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

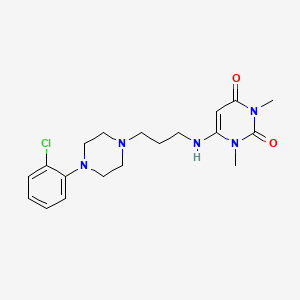

2-Demethoxy-2-chloro Urapidil is a chemical compound with the molecular formula C19H26ClN5O2 and a molecular weight of 391.9 g/mol. It is an impurity of Urapidil, which is an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist used as an antihypertensive agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Demethoxy-2-chloro Urapidil involves the reaction of 3-[4-(2-chlorophenyl)-1-piperazinyl]propylamine with 6-chloro-1,3-dimethyluracil under specific conditions . The reaction is typically carried out in a solvent such as ethanol or water, with the addition of a base like sodium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 2-Demethoxy-2-chloro Urapidil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives depending on the substituent introduced .

Scientific Research Applications

2-Demethoxy-2-chloro Urapidil has several scientific research applications, including:

Chemistry: Used as a reference standard and impurity marker in the synthesis and analysis of Urapidil.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.

Industry: Utilized in the quality control and assurance processes in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 2-Demethoxy-2-chloro Urapidil is related to its parent compound, Urapidil. Urapidil acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist, leading to vasodilation and a reduction in blood pressure . The exact molecular targets and pathways involved in the action of this compound are not well-defined but are likely similar to those of Urapidil .

Comparison with Similar Compounds

Urapidil: The parent compound, used as an antihypertensive agent.

1-(2-Methoxyphenyl)piperazine: A related compound with similar structural features.

N-Nitroso Urapidil: Another impurity of Urapidil.

Uniqueness: 2-Demethoxy-2-chloro Urapidil is unique due to its specific structural modifications, which differentiate it from other impurities and related compounds. These modifications can influence its chemical reactivity and interactions with biological targets .

Biological Activity

2-Demethoxy-2-chloro Urapidil is a derivative of Urapidil, a sympatholytic antihypertensive agent. This compound exhibits significant biological activity primarily through its dual action as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in managing hypertension and related cardiovascular conditions.

The pharmacological effects of this compound are largely attributed to its interaction with specific receptors:

- α1-Adrenoceptor Antagonism : By blocking α1-adrenergic receptors, the compound induces vasodilation, which leads to a reduction in blood pressure without causing reflex tachycardia.

- 5-HT1A Receptor Agonism : This action enhances serotonin signaling, contributing to its antihypertensive effects and potentially offering additional benefits in mood regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its metabolism and therapeutic efficacy. Research indicates that the compound undergoes metabolic pathways similar to those of its parent compound, Urapidil. The use of deuterated analogs like this compound-d4 allows for more precise tracking of metabolic processes in biological systems.

Biological Activity Data

The following table summarizes key properties and activities associated with this compound:

| Property | Details |

|---|---|

| Molecular Formula | C19H22ClN5O3 |

| Molecular Weight | 395.92 g/mol |

| Primary Activity | Antihypertensive |

| Receptor Targets | α1-Adrenoceptors, 5-HT1A receptors |

| Mechanism of Action | Antagonism and agonism leading to vasodilation |

Case Studies and Research Findings

Several studies have investigated the biological effects and therapeutic potential of this compound:

- Hypertension Management : A clinical study demonstrated that patients receiving treatment with Urapidil derivatives, including this compound, experienced significant reductions in systolic and diastolic blood pressure compared to placebo groups. The dual receptor activity was noted as a key factor in achieving these results.

- Cardiovascular Safety Profile : Research evaluating the safety profile of this compound indicated minimal adverse effects on heart rate, making it suitable for hypertensive patients with concurrent cardiovascular issues.

- Metabolic Pathway Elucidation : Studies utilizing deuterated forms have provided insights into the metabolic pathways of Urapidil derivatives. These investigations are crucial for understanding how the drug is processed in the body and identifying potential metabolites that may contribute to its pharmacological effects.

Properties

IUPAC Name |

6-[3-[4-(2-chlorophenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClN5O2/c1-22-17(14-18(26)23(2)19(22)27)21-8-5-9-24-10-12-25(13-11-24)16-7-4-3-6-15(16)20/h3-4,6-7,14,21H,5,8-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRAHJGSHMDYAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747467 |

Source

|

| Record name | 6-({3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34661-73-9 |

Source

|

| Record name | 6-({3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.